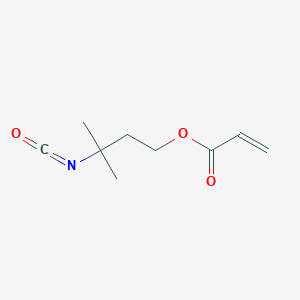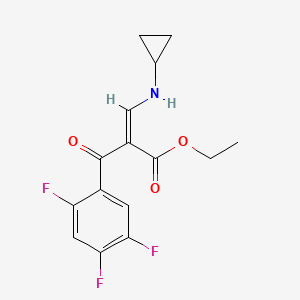
ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” involves specific synthetic routes and reaction conditions. These methods typically include the reaction of precursor chemicals under controlled conditions to yield the desired compound. The exact synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and precise control of temperature, pressure, and other reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction pathway. These products are often characterized by their unique chemical structures and properties, which are valuable for further applications.
Aplicaciones Científicas De Investigación
Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in industrial processes for the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” involves its interaction with specific molecular targets and pathways. These interactions result in various biochemical and physiological effects, which are the basis for its applications in different fields. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Compound “ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- Compound A
- Compound B
- Compound C
Each of these compounds has distinct chemical structures and properties, which make them suitable for different applications. The comparison helps in understanding the specific advantages and limitations of compound “this compound” in various contexts.
Propiedades
IUPAC Name |
ethyl (Z)-3-(cyclopropylamino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-2-22-15(21)10(7-19-8-3-4-8)14(20)9-5-12(17)13(18)6-11(9)16/h5-8,19H,2-4H2,1H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDWEGNOAHSLZ-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1CC1)C(=O)C2=CC(=C(C=C2F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1CC1)/C(=O)C2=CC(=C(C=C2F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044243.png)
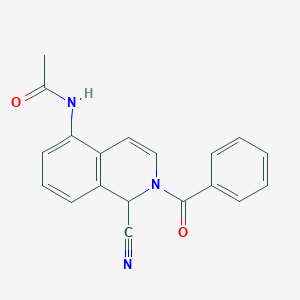
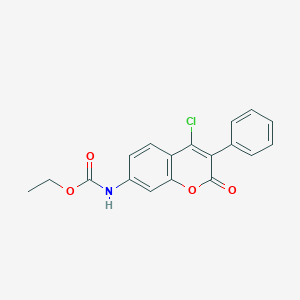
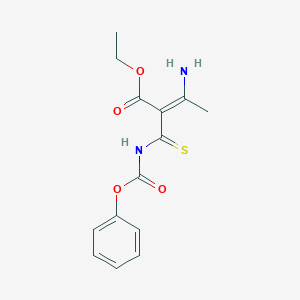
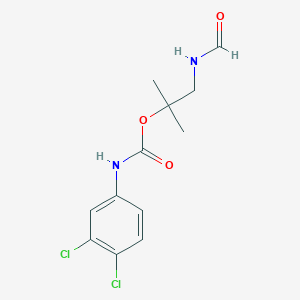
![[3-(4-Cyanophenyl)-2-oxochromen-6-yl] acetate](/img/structure/B8044285.png)
![[5-(2,6-Difluorobenzoyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-(2,6-difluorophenyl)methanone](/img/structure/B8044293.png)
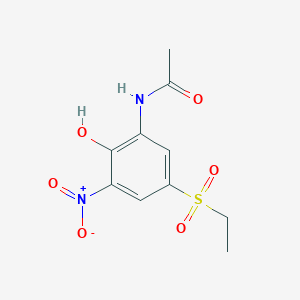
![1,3-Bis[cyclohexyl(methyl)amino]propan-2-ol](/img/structure/B8044312.png)
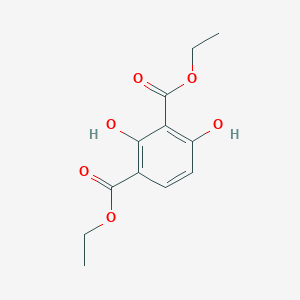
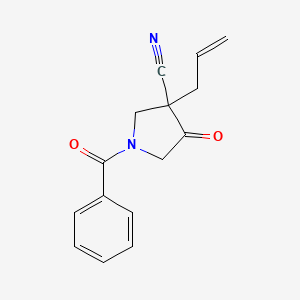
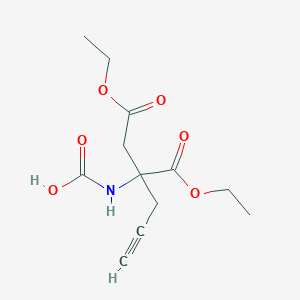
![Methyl 2-[benzyl(2-cyanoethyl)carbamoyl]oxyacetate](/img/structure/B8044343.png)
